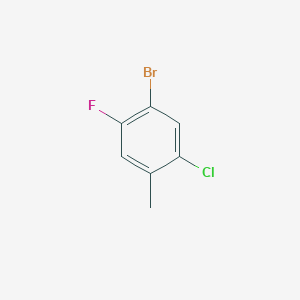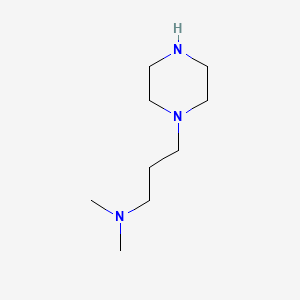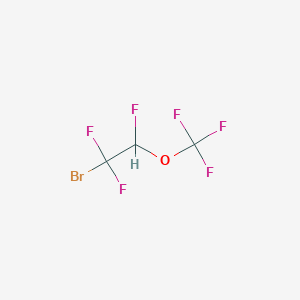
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3HBrF6O. It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups, making it a compound of interest in various chemical and industrial applications .
Méthodes De Préparation
The synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Analyse Des Réactions Chimiques
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol.
Applications De Recherche Scientifique
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: It is explored for its potential use in the development of novel drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity and binding affinity, allowing it to modulate the activity of specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes .
Comparaison Avec Des Composés Similaires
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane can be compared with other fluorinated compounds such as:
1-Bromo-2-(trifluoromethoxy)ethane: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
1,1,2-Trifluoro-2-(trifluoromethoxy)ethanol: The hydroxyl group in place of the bromine atom makes it more suitable for certain chemical transformations.
2-Bromoethyl trifluoromethyl ether: Another related compound with distinct properties and uses in organic synthesis.
Propriétés
IUPAC Name |
1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXAVKTUMSCKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382622 |
Source


|
| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-55-0 |
Source


|
| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
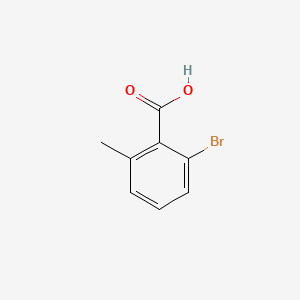

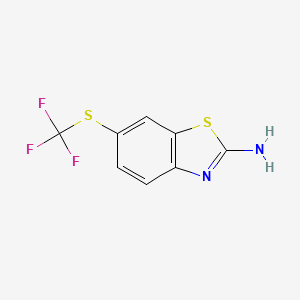


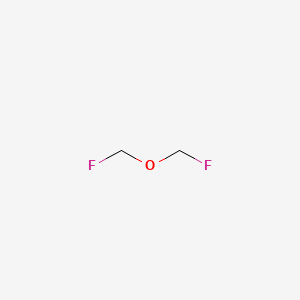

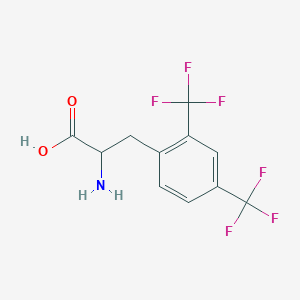

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)

